1-(2-Methoxyphenyl)-1,4-diazepane
Overview
Description
1-(2-Methoxyphenyl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-1,4-diazepane can be achieved through several methods. One common approach involves the reaction of 2-methoxyaniline with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then cyclized to form the diazepane ring.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives (e.g., amines)
Substitution: Functionalized diazepanes
Scientific Research Applications
1-(2-Methoxyphenyl)-1,4-diazepane has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-1,4-diazepane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Similar structure but with a six-membered ring.
1-(2-Methoxyphenyl)-1,4-diazepane: Contains a seven-membered ring with two nitrogen atoms.
Uniqueness
This compound is unique due to its seven-membered ring structure, which imparts different chemical and biological properties compared to its six-membered counterparts. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-1,4-diazepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-6-3-2-5-11(12)14-9-4-7-13-8-10-14/h2-3,5-6,13H,4,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVWBCZPFUFQJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566029 | |
Record name | 1-(2-Methoxyphenyl)-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152943-97-0 | |
Record name | Hexahydro-1-(2-methoxyphenyl)-1H-1,4-diazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152943-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methoxyphenyl)-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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